molecular formula C7H8FN B13421627 4-(2-Fluoroethyl)pyridine

4-(2-Fluoroethyl)pyridine

Cat. No.: B13421627
M. Wt: 125.14 g/mol
InChI Key: HVJPRNTWQRLZSW-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)pyridine is a fluorinated pyridine derivative, characterized by the presence of a fluoroethyl group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoroethyl)pyridine typically involves the introduction of a fluoroethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a fluoroethylating agent under controlled conditions. For instance, the reaction of 4-bromopyridine with 2-fluoroethylamine in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs advanced fluorination techniques. These methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The process conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoroethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

4-(2-Fluoroethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)pyridine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 4-Fluoropyridine
  • 2-Fluoroethylpyridine
  • 3-Fluoroethylpyridine

Comparison: 4-(2-Fluoroethyl)pyridine is unique due to the specific positioning of the fluoroethyl group, which can influence its chemical reactivity and biological activity. Compared to other fluorinated pyridines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-fluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJPRNTWQRLZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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